![molecular formula C20H21FN2O4S2 B6520264 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide CAS No. 873010-69-6](/img/structure/B6520264.png)
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide
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Overview
Description
Compounds with similar structures, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxooctanamide and N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide , are known. They typically have a molecular weight around 321.4 g/mol and 359.4 g/mol , respectively.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents under controlled conditions . The exact process would depend on the specific compound and the starting materials.Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as NMR and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be studied using various techniques . These studies can provide insights into the reactivity of the compound and its potential uses.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area, can be computed .Scientific Research Applications
NF-κB Inhibition for Anticancer Research
One specific isomer of this compound, N-(tetrahydroquinolin-1-yl) amide , shows promise as an NF-κB inhibitor. NF-κB is a transcription factor involved in inflammation and cell survival. Inhibiting NF-κB could be valuable in anticancer drug research .
Retinoid Nuclear Modulation
Another isomer, retinoid nuclear modulators , holds potential for treating metabolic and immunological diseases. These compounds play a crucial role in regulating gene expression and cellular processes. Their modulation could lead to therapeutic benefits in various health conditions .
Neuroinflammation Management
C: Compounds and D , derived from N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide , have shown anti-inflammatory effects. Specifically, they may impact brain disorders where neuroinflammation involving microglial activation plays a significant role. These findings open avenues for potential treatments .
Alzheimer’s Disease Research
The (E)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-phenylacrylamide compound has been explored for its potential in resisting Alzheimer’s disease. Researchers are investigating its mechanisms and efficacy in preventing or slowing down cognitive decline associated with this neurodegenerative disorder .
Medicinal Chemistry and Drug Development
Beyond specific applications, this compound’s unique structure makes it an interesting target for medicinal chemistry. Researchers can modify its functional groups to create derivatives with improved properties. These derivatives could serve as leads for drug development in various therapeutic areas .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-13-18(10-11-22-29(24,25)19-7-5-4-6-15(19)21)28-20(23-13)14-8-9-16(26-2)17(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVKHHDZUPIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide |
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